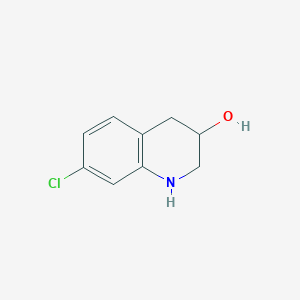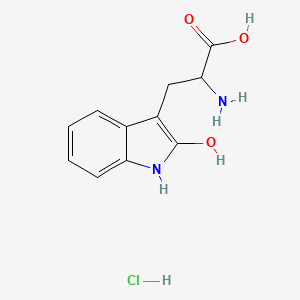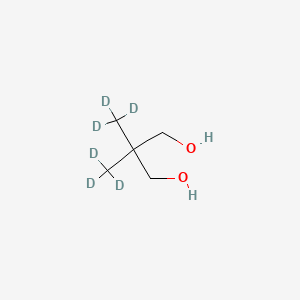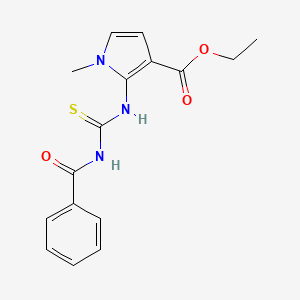
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: is an organic compound with the molecular formula C9H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 7-Chloroquinoline: One common method involves the reduction of 7-chloroquinoline using a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.
Industrial Production Methods: Industrial production methods for 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced to form various tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Antimalarial Agents: Some derivatives of this compound have been investigated for their antimalarial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In the case of antimalarial activity, it may interfere with the heme detoxification process in Plasmodium parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
7-Chloroquinoline: A precursor to 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol, used in similar applications.
1,2,3,4-Tetrahydroquinoline: Lacks the chloro group but shares the tetrahydroquinoline core structure.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.
Uniqueness:
Chloro Group: The presence of the chloro group at the 7-position enhances the compound’s reactivity and allows for further functionalization.
Hydroxyl Group: The hydroxyl group at the 3-position provides additional sites for chemical modification and enhances the compound’s solubility in water.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
InChI-Schlüssel |
AGVFCGGDCJTZRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC2=C1C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)



![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)


![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

